Cas no 1160721-05-0 (4,4-Difluoroazepane hydrochloride)

4,4-Difluoroazepane hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4,4-Difluoroazepane hydrochloride
- A895048
- A907002
- 4,4-difluoroazepane;hydrochloride
- 4,4-DIFLUOROAZEPANEHYDROCHLORIDE
- 4,4-Difluoroazepane HCl
- SCHEMBL937458
- SY098237
- AMY7088
- 4,4-Difluoro-perhydro-azepinium chloride
- PB23930
- 4,4'-Difluoro-hexahydro-1H-azepine hydrochloride
- 1094073-72-9
- MFCD11870210
- EN300-312744
- 4,4'-Difluorohexahydro-1H-azepine hydrochloride
- CS-0051120
- 4,4-DIFLUOROHEXAHYDRO-1H-AZEPINE HYDROCHLORIDE
- AS-33421
- AKOS015849212
- 4,4-Difluoro-azepane hydrochloride
- 1160721-05-0
- PB39700
-
- MDL: MFCD11870210
- Inchi: InChI=1S/C6H11F2N.ClH/c7-6(8)2-1-4-9-5-3-6;/h9H,1-5H2;1H
- InChI Key: INIMNLBMYHJDGE-UHFFFAOYSA-N
- SMILES: Cl.FC1(F)CCCNCC1
Computed Properties
- Exact Mass: 171.0626334g/mol
- Monoisotopic Mass: 171.0626334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 93.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
4,4-Difluoroazepane hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-312744-0.05g |
4,4-difluoroazepane hydrochloride |
1160721-05-0 | 95% | 0.05g |
$37.0 | 2023-09-05 | |
Enamine | EN300-312744-1.0g |
4,4-difluoroazepane hydrochloride |
1160721-05-0 | 95% | 1g |
$0.0 | 2023-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52705-100mg |
4,4-Difluoroazepane hydrochloride |
1160721-05-0 | 98% | 100mg |
¥305.0 | 2024-07-18 | |
eNovation Chemicals LLC | D635157-25G |
4,4-difluoroazepane hydrochloride |
1160721-05-0 | 97% | 25g |
$1350 | 2024-05-23 | |
abcr | AB453261-5 g |
4,4-Difluoroazepane HCl; . |
1160721-05-0 | 5g |
€859.00 | 2023-06-15 | ||
Enamine | EN300-312744-5.0g |
4,4-difluoroazepane hydrochloride |
1160721-05-0 | 95% | 5.0g |
$480.0 | 2023-02-25 | |
eNovation Chemicals LLC | D635157-5G |
4,4-difluoroazepane hydrochloride |
1160721-05-0 | 97% | 5g |
$365 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PW883-50mg |
4,4-Difluoroazepane hydrochloride |
1160721-05-0 | 98+% | 50mg |
218.0CNY | 2021-07-14 | |
eNovation Chemicals LLC | D635157-10G |
4,4-difluoroazepane hydrochloride |
1160721-05-0 | 97% | 10g |
$610 | 2024-05-23 | |
Enamine | EN300-312744-250mg |
4,4-difluoroazepane hydrochloride |
1160721-05-0 | 95.0% | 250mg |
$128.0 | 2022-02-28 |
4,4-Difluoroazepane hydrochloride Related Literature
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1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
Additional information on 4,4-Difluoroazepane hydrochloride
Comprehensive Overview of 4,4-Difluoroazepane Hydrochloride (CAS No. 1160721-05-0): Properties, Applications, and Industry Insights
4,4-Difluoroazepane hydrochloride (CAS 1160721-05-0) is a fluorinated heterocyclic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural properties. The presence of two fluorine atoms at the 4-position of the azepane ring enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. Researchers frequently search for terms like "4,4-Difluoroazepane HCl solubility", "synthesis methods for fluorinated azepanes", and "bioavailability of difluoroazepane derivatives", reflecting growing interest in its physicochemical characteristics.
Recent studies highlight the compound's role in modulating G-protein-coupled receptors (GPCRs), a hot topic in neurodegenerative disease and oncology research. Its hydrogen chloride salt form improves crystallinity for precise formulation—addressing common queries such as "how to handle hygroscopic azepane salts" or "stability of fluorinated amines under acidic conditions". The compound's molecular weight (188.64 g/mol for free base) and high purity grades (>98%) are critical parameters for quality-conscious buyers.
In synthetic chemistry circles, discussions often revolve around green chemistry approaches for producing 4,4-Difluoroazepane hydrochloride. Environmentally conscious methods like continuous flow hydrogenation or catalytic fluorination respond to industry demands for sustainable processes. Analytical techniques such as LC-MS purity verification and 19F NMR characterization dominate technical forums, aligning with user searches for "spectral data interpretation of fluorinated azepanes".
The compound's applications extend to PET radiopharmaceutical precursors, where its fluorine atoms enable 18F-labeling for diagnostic imaging. This connects to trending searches about "fluorine-18 click chemistry" and "blood-brain barrier permeable tracers". Notably, its logP value (predicted 1.2-1.8) makes it suitable for CNS-targeting molecules—a key consideration in neuropharmacology projects.
Regulatory compliance remains a priority, with users frequently investigating "REACH registration status of 1160721-05-0" and "GMP synthesis protocols". The compound's non-hazardous classification (under standard handling conditions) facilitates global procurement, though proper desiccated storage is recommended due to its hydroscopic nature. Technical bulletins often emphasize argon-protected packaging solutions to address stability concerns.
Emerging patent literature reveals innovative uses in covalent inhibitor design, particularly for kinase targets. This correlates with search trends around "fluorine in targeted protein degradation" and "azepane scaffolds in PROTACs". The dihedral angle flexibility of the seven-membered ring enables optimal binding geometry, explaining its popularity in fragment-based drug discovery.
Supply chain analytics indicate rising demand for custom synthesis services offering isotope-labeled variants (e.g., 13C, 15N) of this compound. Such derivatives are crucial for metabolic pathway studies and quantitative MS assays, answering frequent queries about "stable isotope azepane building blocks". Vendors now provide gram-to-kilogram scale production with certificates of analysis including detailed residual solvent profiles.
Thermodynamic studies of 4,4-Difluoroazepane hydrochloride reveal interesting conformational preferences in solution versus solid state—a subject of multiple computational chemistry investigations. Researchers compare DFT-calculated dipole moments with experimental data, addressing questions about "fluorine gauche effects in saturated N-heterocycles". These properties influence its solvation behavior in polar aprotic solvents like DMSO or acetonitrile.
In material science applications, the compound serves as a monomer for specialty polymers with enhanced thermal stability. This niche application generates searches for "fluorinated polyamides synthesis" and "dielectric properties of heterocyclic polymers". The hydrochloride salt's melting point (decomposition >200°C) makes it suitable for high-temperature processing—an advantage highlighted in technical datasheets.
Quality control protocols emphasize chiral purity analysis due to potential racemization during storage, responding to user concerns about "enantiomeric stability of fluorinated amines". Advanced techniques like chiral SFC or derivatization GC are recommended for critical applications. These details are increasingly included in electronic lab notebooks and blockchain-tracked documentation to ensure data integrity.
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